4-Amino-6-chlorotoluene-2-sulphonic acid
Description
Contextualization within Aromatic Sulfonic Acid Chemistry
Aromatic sulfonic acids are a major class of organosulfur compounds characterized by a sulfonic acid group (-SO₃H) attached to an aromatic ring. numberanalytics.comnumberanalytics.com This functional group is strongly acidic and electron-withdrawing, which significantly influences the chemical properties of the host molecule. numberanalytics.comwikipedia.org Generally, aromatic sulfonic acids exhibit high water solubility and high melting points. numberanalytics.com They are fundamental in organic chemistry, serving as key intermediates in the synthesis of a wide array of products, including detergents, pharmaceuticals, and colorants. numberanalytics.combritannica.comtestbook.com
The synthesis of these compounds is typically achieved through sulfonation, an electrophilic aromatic substitution reaction where an aromatic compound is treated with a sulfonating agent like concentrated sulfuric acid, fuming sulfuric acid (oleum), or sulfur trioxide. wikipedia.orgbritannica.com This process allows for the direct introduction of the highly polar sulfonic acid group onto an aromatic nucleus, a critical step in manufacturing many industrial chemicals. numberanalytics.com
4-Amino-6-chlorotoluene-2-sulphonic acid is a specific example within this broad class. Its structure is derived from toluene (B28343) and is distinguished by the presence of three different functional groups:
An amino group (-NH₂) , which acts as an electron-donating group and a key site for diazotization reactions.
A chloro group (-Cl) , an electron-withdrawing halogen that influences the reactivity and properties of the final products.
A sulphonic acid group (-SO₃H) , which imparts water solubility and serves as a reactive site or a directing group in further synthetic steps. numberanalytics.combritannica.com
This trifunctional nature places this compound among the more complex and specialized members of the aromatic sulfonic acid family, designed for multi-step synthetic pathways.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₈ClNO₃S nih.govguidechem.com |
| Molecular Weight | 221.66 g/mol guidechem.com |
| IUPAC Name | 4-Amino-6-chloro-2-methylbenzenesulfonic acid nih.gov |
| Synonyms | 3-Amino-6-chloro-toluene-2-sulfonic acid, 6-Amino-3-chloro-2-methylbenzenesulfonic acid guidechem.com |
| CAS Number | 68368-38-7 guidechem.com |
Significance as a Versatile Synthetic Intermediate
The primary significance of this compound and its isomers lies in their role as versatile intermediates, especially for producing colorants. google.com The different reactive groups on the molecule allow for a range of chemical transformations, making it a valuable precursor for complex target structures.
The amino group is particularly important as it can be readily diazotized by reacting with nitrous acid to form a highly reactive diazonium salt. This diazonium salt can then be coupled with various aromatic compounds (coupling components) to form azo compounds, which constitute the largest and most important group of commercial dyes and pigments. The specific substituents on both the diazo component (derived from this compound) and the coupling component determine the final color, stability, and fastness properties of the resulting dye. For example, related isomers like 4-amino-6-chlorotoluene-3-sulphonic acid are known intermediates for synthesizing red organic pigments such as Permanent Red F5R and Fast Red BBS.
The sulfonic acid group plays a crucial role by enhancing the water solubility of the dye molecules, which is essential for their application in aqueous dyeing processes for textiles. numberanalytics.combritannica.com Furthermore, the chloro substituent can modify the shade of the dye and improve its fastness to light and washing. Research on related structures, such as monoazo disperse dyes derived from substituted quinazolines, has shown that such functional groups contribute to good to excellent fastness properties on synthetic fibers like polyester. scialert.netresearchgate.net The synthesis of these intermediates often involves multi-step processes, including chlorination and sulfonation of a toluidine precursor. google.com
Scope of Academic Research and Future Directions
Academic and industrial research continues to explore the synthesis and application of functionalized aromatic sulfonic acids. For this compound and its relatives, research is often focused on the development of new colorants with enhanced performance characteristics. Studies describe the synthesis of novel monoazo and disazo dyes and the evaluation of their properties, such as their absorption maxima (color) and fastness to light, washing, and sublimation on various fabrics. scialert.netresearchgate.net
Future research in the broader field of aromatic sulfonic acids is moving in several key directions:
Green and Sustainable Synthesis: There is a growing emphasis on developing more environmentally friendly manufacturing processes. businessresearchinsights.com This includes exploring cleaner synthetic routes that minimize hazardous waste and reduce energy consumption, for instance, by using novel catalysts or simplifying multi-step reactions. google.com
Development of High-Performance Materials: Research is focused on tailoring the molecular structure of these intermediates to create dyes and pigments for high-tech applications. businessresearchinsights.com This could include colorants for electronic displays, security inks, or advanced coatings.
New Applications: While their primary use is in colorants, the unique properties of aromatic sulfonic acids make them candidates for other applications. Researchers are investigating their potential use as catalysts, electrolytes in batteries, and components of ion-exchange resins. numberanalytics.combusinessresearchinsights.com The global market for aromatic sulfonic acids, while mature, is expected to see growth driven by these innovations and expanding use in industries like electronics and agriculture. businessresearchinsights.comaporesearch.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
6387-22-0 |
|---|---|
Molecular Formula |
C7H8ClNO3S |
Molecular Weight |
221.66 g/mol |
IUPAC Name |
5-amino-3-chloro-2-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8ClNO3S/c1-4-6(8)2-5(9)3-7(4)13(10,11)12/h2-3H,9H2,1H3,(H,10,11,12) |
InChI Key |
JNAFLISQSIEQJI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1Cl)N)S(=O)(=O)O |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)N)S(=O)(=O)O |
Other CAS No. |
6387-22-0 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 4 Amino 6 Chlorotoluene 2 Sulphonic Acid
Precursor Compounds and Starting Materials
One major pathway commences with p-toluidine (B81030) . This aromatic amine serves as a foundational building block, offering an existing amino group and a methyl group on the benzene (B151609) ring. The synthesis then proceeds by introducing the sulphonic acid and chloro groups in subsequent steps.
An alternative synthetic strategy begins with 4-chlorotoluene (B122035) . In this approach, the chloro and methyl groups are already in their desired positions relative to each other, and the synthesis focuses on the introduction of the amino and sulphonic acid groups. This route often involves nitration followed by reduction to create the amine functionality.
Other key reagents utilized across the various synthetic steps include:
Sulphuric acid (H₂SO₄) and oleum (B3057394) (sulphuric acid containing dissolved sulphur trioxide, SO₃) are the primary sulfonating agents.
Chlorine (Cl₂) or other chlorinating agents are used for the chlorination step.
Nitric acid (HNO₃) is employed for nitration in routes starting from 4-chlorotoluene.
Reducing agents , such as iron in acidic medium or catalytic hydrogenation, are used to convert the nitro group to an amino group.
Detailed Synthetic Routes
The synthesis of 4-amino-6-chlorotoluene-2-sulphonic acid can be achieved through several distinct pathways, each with its own set of advantages and challenges. The main routes involve the strategic application of fundamental aromatic substitution reactions.
Sulfonation Processes in Aromatic Systems
Aromatic sulfonation is a reversible electrophilic substitution reaction crucial for introducing the -SO₃H group. google.com In the context of synthesizing this compound, sulfonation can be performed at different stages of the synthesis.
A common approach involves the sulfonation of p-toluidine as the initial step. The reaction is typically carried out by treating p-toluidine with concentrated sulphuric acid or oleum. The position of sulfonation is directed by the existing substituents on the aromatic ring. The amino group (-NH₂) is a powerful ortho-, para-directing group. Since the para position is occupied by the methyl group, sulfonation occurs at the ortho position, yielding p-toluidine-2-sulphonic acid. A patented process describes obtaining p-toluidine-2-sulphonic acid in high purity by reacting p-toluidine with oleum in sulphuric acid at temperatures between 10°C and 55°C. google.com The molar ratio of SO₃ to p-toluidine is a critical parameter, typically ranging from 1:1 to 3:1. google.com
Alternatively, in routes starting from a chlorinated intermediate, such as 4-chloro-2-aminotoluene, sulfonation is performed at a later stage. The regioselectivity of this sulfonation is directed by the amino, chloro, and methyl groups. The strongly activating amino group will direct the incoming sulphonic acid group primarily to its ortho positions.
Chlorination Techniques and Regioselectivity
The introduction of a chlorine atom at a specific position on the aromatic ring is another key transformation. The regioselectivity of chlorination is dictated by the directing effects of the substituents already present on the ring.
In the pathway starting from p-toluidine-2-sulphonic acid, the chlorination step is crucial for obtaining the desired 6-chloro isomer. The amino group is ortho-, para-directing, while the sulphonic acid group is a meta-directing group. The positions ortho to the amino group are 2 and 6. The positions meta to the sulphonic acid group are 4 and 6. Therefore, position 6 is activated by the amino group and is the targeted site for electrophilic chlorination. Direct chlorination of unprotected anilines can be achieved using various reagents, with copper(II) chloride in an ionic liquid being a method that can provide high regioselectivity for para-substitution in many cases. beilstein-journals.org For ortho-toluidine, direct chlorination in concentrated sulfuric acid can yield a mixture of 4-chloro and 6-chloro isomers. google.com
In an alternative route, 4-chloro-o-toluidine can be used as a starting material, which is produced by the chlorination of N-acetyltoluidine followed by deprotection. wikipedia.org
Nitration and Subsequent Reduction Strategies
An alternative to direct amination is the introduction of a nitro group (-NO₂) followed by its reduction to an amino group (-NH₂). This is a common strategy in the synthesis of aromatic amines.
For the synthesis of this compound, a possible route starts with 4-chlorotoluene. Nitration of 4-chlorotoluene with a mixture of nitric acid and sulphuric acid yields a mixture of isomers, with 4-chloro-2-nitrotoluene (B43163) being a major product. The subsequent reduction of the nitro group can be achieved through various methods, including catalytic hydrogenation or using reducing agents like iron powder in an acidic medium. A study on the synthesis of 2-amino-4-chlorophenol-6-sulfonic acid demonstrated that the reduction of a nitro group in a related compound could be effectively carried out using stannous chloride and hydrochloric acid with a yield of 81%. njit.edu
Amination Mechanisms
Direct amination of a chlorinated aromatic ring is generally challenging. Therefore, the amino group in this compound is typically introduced either by starting with an aminated precursor like p-toluidine or through the nitration and reduction sequence described above.
Reaction Condition Optimization for Enhanced Yield and Purity
Optimizing reaction conditions is paramount for maximizing the yield of the desired product and minimizing the formation of unwanted isomers and byproducts. Key parameters that are carefully controlled in an industrial setting include temperature, reaction time, and the molar ratios of reactants.
For instance, in the sulfonation of p-toluidine, a patented process highlights the importance of maintaining the reaction temperature between 10°C and 55°C and controlling the molar ratio of SO₃ to p-toluidine to achieve a high purity of over 99% for p-toluidine-2-sulphonic acid. google.com
Similarly, in the synthesis of a related compound, 2-amino-4-chlorophenol-6-sulfonic acid, a study of reaction conditions revealed that a high yield of the intermediate sodium-2-nitro-4-chlorophenol-6-sulfonate (73%) was achieved by using a specific molar ratio of sodium hydroxide (B78521) and maintaining the temperature at 95°C for four hours. njit.edu The purity of the starting material was also found to significantly impact the yield. njit.edu
The choice of solvent can also play a crucial role. For example, the use of an ionic liquid as a solvent for the chlorination of aniline (B41778) derivatives has been shown to improve regioselectivity and yield under mild conditions. beilstein-journals.org
Below is a data table summarizing typical reaction conditions for the sulfonation of p-toluidine, a key step in one of the synthetic routes.
| Parameter | Value | Reference |
| Starting Material | p-Toluidine | google.com |
| Sulfonating Agent | Oleum in Sulphuric Acid | google.com |
| Molar Ratio (SO₃:p-toluidine) | 1:1 to 3:1 | google.com |
| Reaction Temperature | 10°C - 55°C | google.com |
| Purity of Product | >99% | google.com |
Another data table illustrates the conditions for the nitration of 4-chlorotoluene.
| Parameter | Value | Reference |
| Starting Material | 4-Chlorotoluene | njit.edu |
| Nitriding Agent | Mixed Acid (HNO₃/H₂SO₄) | njit.edu |
| Reaction Temperature | 95°C | njit.edu |
| Reaction Time | 4 hours | njit.edu |
| Yield of desired isomer | 73% | njit.edu |
Temperature and Pressure Influences on Reaction Kinetics
Specific research data detailing the influence of temperature and pressure on the reaction kinetics for the synthesis of this compound is not available in the reviewed literature. For related isomers, temperature is a critical parameter, with sulfonation steps often requiring elevated temperatures, sometimes in the range of 180°C to over 240°C, to drive the reaction to completion. nih.govgoogle.com Pressure is also a key factor in related catalytic hydrogenation steps, which may be performed under several bars of hydrogen pressure. nih.gov Without dedicated studies, it is not possible to provide accurate data for the target compound.
Solvent Effects and Catalysis in Synthesis
There is no specific information in the available search results regarding solvent effects and catalysis for the synthesis of this compound. In the synthesis of its isomers, solvents like 1,2-dichlorobenzene (B45396) are used, and catalysts such as copper compounds (CuCl₂) are employed to facilitate chlorination reactions. google.com Sulfuric acid itself often acts as both a reactant and a catalyst in sulfonation. google.com The choice of solvent and catalyst is crucial for reaction efficiency and yield, but specific data for the requested compound is absent.
Isolation and Purification Methodologies
Methodologies for the isolation and purification of this compound are not described in the available literature. General techniques for similar compounds often involve filtration of the reaction mixture, followed by precipitation of the product by adjusting the pH or cooling the solution. nih.govorgsyn.org Recrystallization from suitable solvents, such as aqueous ethanol, is a common method to improve purity. orgsyn.orgnjit.edu However, the specific solvents and conditions applicable to this compound have not been documented.
Isomerization Studies and Control of Regioselectivity
Controlling regioselectivity is a central challenge in the synthesis of substituted aromatic compounds like this compound. The directing effects of the substituents already on the benzene ring (amino, chloro, and methyl groups) will determine the position of the incoming sulfonic acid group. The starting material, likely 4-chloro-2-methylaniline (B164923) (4-chloro-o-toluidine), has an amino group and a methyl group, which are ortho-, para-directing, and a chloro group, which is also ortho-, para-directing. wikipedia.org
The synthesis of a specific isomer requires careful control of reaction conditions to favor one position over others. For example, protecting the amino group (e.g., through acetylation) before sulfonation is a common strategy to alter its directing effect and prevent side reactions. Studies on related compounds show that achieving high isomeric purity (e.g., >99.5%) is possible through precise control of reactants and catalysts. google.com However, specific studies on the isomerization and control of regioselectivity to produce the 2-sulphonic acid derivative of 4-chloro-o-toluidine are not present in the reviewed search results. Without experimental data, any discussion on controlling the sulfonation to the C-2 position would be purely theoretical.
Chemical Reactivity and Derivatization of 4 Amino 6 Chlorotoluene 2 Sulphonic Acid
Electrophilic Aromatic Substitution Reactions
Further electrophilic substitution on the aromatic ring of 4-Amino-6-chlorotoluene-2-sulphonic acid is a complex process due to the presence of multiple substituents with competing electronic effects.
The outcome of an electrophilic aromatic substitution reaction is determined by the nature of the substituents already present on the benzene (B151609) ring. These groups can either activate the ring, making it more reactive than benzene, or deactivate it. They also direct incoming electrophiles to specific positions (ortho, meta, or para). libretexts.org
The directing effects of the substituents in this compound are as follows:
Amino Group (-NH₂): The amino group is a powerful activating group and an ortho-, para-director. masterorganicchemistry.com It strongly donates electron density to the ring through a resonance effect, stabilizing the carbocation intermediate (arenium ion) formed during substitution at the ortho and para positions. quora.com
Methyl Group (-CH₃): The methyl group is a moderately activating group and an ortho-, para-director, primarily through an inductive effect and hyperconjugation. libretexts.org
Chloro Group (-Cl): Halogens like chlorine are an interesting case. They are deactivating due to their electron-withdrawing inductive effect but are ortho-, para-directors because of their electron-donating resonance effect. libretexts.orgquora.com The inductive effect generally outweighs the resonance effect, making the ring less reactive. libretexts.org
Sulphonic Acid Group (-SO₃H): The sulphonic acid group is a strongly deactivating group and a meta-director. libretexts.org It strongly withdraws electron density from the ring via both resonance and inductive effects, making electrophilic attack more difficult. quora.com
Table 1: Substituent Effects on Electrophilic Aromatic Substitution This interactive table summarizes the properties of each substituent on the this compound ring.
| Substituent | Effect on Reactivity | Directing Influence | Primary Mechanism |
|---|---|---|---|
| -NH₂ (Amino) | Activating | Ortho, Para | Resonance (Donating) |
| -CH₃ (Methyl) | Activating | Ortho, Para | Inductive/Hyperconjugation (Donating) |
| -Cl (Chloro) | Deactivating | Ortho, Para | Inductive (Withdrawing) & Resonance (Donating) |
| -SO₃H (Sulphonic Acid) | Deactivating | Meta | Inductive & Resonance (Withdrawing) |
The mechanism for electrophilic aromatic substitution proceeds via a two-step process. First, the electrophile (E⁺) attacks the electron-rich π-system of the benzene ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. libretexts.org In the second step, a proton (H⁺) is lost from the sp³-hybridized carbon, restoring the aromaticity of the ring and resulting in the substituted product. libretexts.org
The regioselectivity of the reaction is determined by the stability of the intermediate arenium ion. For this compound, electrophilic attack at the positions ortho and para to the amino group is favored because the positive charge of the intermediate can be delocalized onto the nitrogen atom, creating a particularly stable resonance structure. masterorganicchemistry.com Conversely, attack at positions meta to the amino group does not allow for this stabilization. While reactions like nitration and sulfonation are common electrophilic substitutions, achieving them on this highly substituted ring would require harsh conditions due to the strong deactivating influence of the sulphonic acid group. libretexts.orgmasterorganicchemistry.com
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SₙAr) provides a pathway to replace the chlorine atom on the aromatic ring. Generally, aryl halides are resistant to nucleophilic attack unless the ring is activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org
In the case of this compound, the chlorine atom at C6 is positioned ortho to the strongly electron-withdrawing sulphonic acid group at C2. This arrangement significantly activates the chlorine atom for SₙAr reactions. libretexts.orgnih.gov The reaction proceeds through a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized negative intermediate called a Meisenheimer complex. The negative charge in this complex is delocalized across the ring and is effectively stabilized by the ortho-sulphonic acid group. In the second step, the chloride ion is eliminated, and the aromaticity of the ring is restored.
Various nucleophiles can be used to displace the chlorine atom, leading to a range of functionalized derivatives.
Table 2: Potential Nucleophilic Aromatic Substitution Products This interactive table shows potential products from the reaction of this compound with various nucleophiles.
| Nucleophile | Reagent Example | Product |
|---|---|---|
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 4-Amino-6-hydroxytoluene-2-sulphonic acid |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 4-Amino-6-methoxytoluene-2-sulphonic acid |
| Ammonia | Ammonia (NH₃) | 4,6-Diaminotoluene-2-sulphonic acid |
| Thiolate | Sodium Hydrosulfide (NaSH) | 4-Amino-6-mercaptotoluene-2-sulphonic acid |
Reactions Involving the Amino Group
The primary aromatic amino group is a versatile functional group that serves as a key site for derivatization through diazotization, acylation, and alkylation reactions.
The most significant reaction of the primary amino group on this compound is diazotization. In the presence of nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid), the amino group is converted into a diazonium salt. cuhk.edu.hknih.gov This reaction transforms the amino group into an excellent leaving group (N₂) and also creates a weak electrophile.
The resulting diazonium salt of this compound is a valuable intermediate, particularly in the synthesis of azo dyes. chemicalbook.comnih.gov In a subsequent step known as azo coupling, the diazonium salt reacts with an electron-rich coupling component, such as a phenol (B47542) or an aromatic amine, to form a highly colored azo compound. wikipedia.orgresearchgate.net These compounds are characterized by the -N=N- functional group which, as part of an extended conjugated system, absorbs visible light. wikipedia.org The specific color of the dye depends on the chemical structure of both the diazonium component and the coupling partner. cuhk.edu.hk
Table 3: Examples of Azo Dyes from this compound This interactive table illustrates potential azo dyes formed by coupling the diazotized form of the title compound with various partners.
| Coupling Component | Class of Compound | General Color of Resulting Dye |
|---|---|---|
| Phenol | Phenol | Yellow-Orange |
| Aniline (B41778) | Aromatic Amine | Yellow |
| Naphthalen-2-ol (β-Naphthol) | Naphthol | Orange-Red |
| N,N-Dimethylaniline | Aromatic Amine | Red |
The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a nucleophile, readily reacting with electrophilic carbon atoms in acylation and alkylation reactions. drishtiias.com
Acylation involves the reaction of the amino group with an acylating agent, such as an acid chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride), to form an amide. drishtiias.comgoogle.com For example, reacting this compound with acetic anhydride would yield N-(5-chloro-4-methyl-2-sulfophenyl)acetamide. This reaction is often used to protect the amino group during other synthetic steps or to modify the compound's properties.
Alkylation of the amino group with alkylating agents like alkyl halides is also possible. However, this reaction can be challenging to control, often resulting in a mixture of mono- and di-alkylated products, and can even proceed to form a quaternary ammonium (B1175870) salt.
Table 4: Common Acylation and Alkylation Reactions of the Amino Group This interactive table details the products of acylation and alkylation on the amino group of this compound.
| Reaction Type | Reagent Example | Product Class |
|---|---|---|
| Acylation | Acetic Anhydride | Secondary Amide (Acetamide) |
| Acylation | Benzoyl Chloride | Secondary Amide (Benzamide) |
| Alkylation | Methyl Iodide | Secondary/Tertiary Amine, Quaternary Ammonium Salt |
| Alkylation | Benzyl Bromide | Benzylated Amine |
Reactions Involving the Sulfonic Acid Group
The sulfonic acid group (-SO₃H) is a strong acid and a key functional group that can be converted into several important derivatives, notably sulfonyl chlorides and sulfonamides. It can also be removed from the aromatic ring through desulfonation reactions.
Formation of Sulfonamides and Sulfonyl Chlorides
The conversion of aromatic sulfonic acids into sulfonamides is a cornerstone of medicinal and materials chemistry. This transformation is typically a two-step process, beginning with the conversion of the sulfonic acid to a more reactive sulfonyl chloride intermediate.
Sulfonyl Chloride Formation: While specific studies detailing the conversion of this compound to its sulfonyl chloride are not extensively documented in readily available literature, the transformation is generally achieved using standard chlorinating agents. Reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or milder alternatives like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) are commonly employed for this purpose. wikipedia.orgsnnu.edu.cn The reaction involves the substitution of the hydroxyl group of the sulfonic acid with a chlorine atom. It is important to note that the presence of the free amino group on the ring could lead to side reactions, often necessitating its protection (e.g., via acetylation) prior to chlorination.
Sulfonamide Synthesis: Once the sulfonyl chloride is formed, it serves as a highly reactive electrophile for the synthesis of sulfonamides. This is typically achieved by reacting the sulfonyl chloride with a primary or secondary amine. organic-chemistry.org The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, displacing the chloride and forming a stable sulfonamide C-N bond. A wide variety of amines can be used, allowing for the synthesis of a diverse library of sulfonamide derivatives. Microwave-assisted methods have been shown to accelerate this reaction, often proceeding through the in-situ formation of the sulfonyl chloride intermediate. organic-chemistry.org
Table 1: General Conditions for Sulfonamide Formation from Aromatic Sulfonic Acids
| Step | Reaction | Typical Reagents | General Conditions | Reference |
|---|---|---|---|---|
| 1 | Sulfonic Acid to Sulfonyl Chloride | Thionyl chloride (SOCl₂), Cyanuric chloride, PCl₅ | Inert solvent, often requires heating. Amino group may need protection. | wikipedia.orgsnnu.edu.cn |
| 2 | Sulfonyl Chloride to Sulfonamide | Primary or secondary amines (R₁R₂NH), Ammonia | Often in the presence of a base (e.g., pyridine, triethylamine) to neutralize HCl byproduct. Can be performed in various solvents like THF, diethyl ether, or aqueous ammonia. | organic-chemistry.orgwikipedia.org |
Desulfonation Studies and Conditions
Desulfonation is the chemical process of removing a sulfonic acid group from an aromatic ring. It is the reverse of the sulfonation reaction and is typically achieved by hydrolysis in the presence of a dilute aqueous acid at elevated temperatures. libretexts.org The reaction is an electrophilic aromatic substitution where a proton acts as the electrophile, replacing the -SO₃H group.
While specific desulfonation studies on this compound are scarce, research on analogous compounds provides insight into the required conditions. For instance, a patented process describes the simultaneous reduction of nitro groups and desulfonation of dinitrobenzenesulfonates, which may also contain a methyl group. libretexts.org This process utilizes sulfur dioxide in an aqueous medium at temperatures between 150°C and 200°C. libretexts.org The sulfur dioxide is believed to be oxidized to sulfuric acid, which then catalyzes the desulfonation in situ. libretexts.org These conditions highlight that forcing conditions, such as high temperatures in a sealed vessel, are generally necessary to achieve desulfonation.
Table 2: Reported Conditions for Desulfonation of a Substituted Toluene (B28343) Sulfonate
| Substrate | Reagents | Temperature | Reaction Time | Key Outcome | Reference |
|---|---|---|---|---|---|
| 5-Methyl-2,4-dinitrobenzenesulfonate | Sulfur dioxide (SO₂), Water | 150°C - 200°C | 1 - 10 hours | Simultaneous reduction of nitro groups and elimination of the sulfonic acid group. | libretexts.org |
Reactions Involving the Chloro Substituent
The chloro group on the aromatic ring is another site for derivatization, primarily through halogen exchange or various metal-catalyzed cross-coupling reactions.
Halogen Exchange Reactions
Halogen exchange reactions, such as the Finkelstein reaction, involve the substitution of one halogen for another. nih.gov The classic Finkelstein reaction, converting alkyl chlorides or bromides to iodides using sodium iodide in acetone, is generally ineffective for aryl chlorides due to the strength and lower reactivity of the C(sp²)-Cl bond. nih.gov
For an aryl chloride like the one in this compound, a catalyzed version of this reaction, often termed an "aromatic Finkelstein reaction," is necessary. These reactions typically require a metal catalyst, with copper(I) iodide, often in combination with diamine ligands, being a common choice. nih.gov Nickel-based catalysts have also been shown to be effective. nih.gov These catalysts facilitate the otherwise difficult substitution of the aromatic chloro group.
Coupling Reactions
The chloro substituent renders the molecule amenable to a wide range of modern palladium- and copper-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Although specific coupling reactions involving this compound are not detailed in the surveyed literature, the principles of these reactions are well-established for other aryl chlorides.
Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron species (like a boronic acid or ester) to form a new C-C bond. wikipedia.org It is catalyzed by a palladium complex and requires a base. While aryl chlorides are less reactive than bromides or iodides, the use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst can facilitate the reaction even with these more challenging substrates. libretexts.org
Heck Coupling: The Heck reaction forms a C-C bond by coupling the aryl chloride with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This method is used to create substituted alkenes. High temperatures are often required, but modern catalysts can operate under milder conditions. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds by coupling an aryl halide with an amine. libretexts.orgwikipedia.org This would allow for the synthesis of a diarylamine or an N-alkyl-N-arylamine by reacting the chloro group of the title compound with another amine. The reaction requires a palladium catalyst, a phosphine ligand, and a base. wikipedia.orgorganic-chemistry.org
Ullmann Condensation: A classic copper-catalyzed reaction, the Ullmann condensation can be used to form C-O, C-S, and C-N bonds. wikipedia.org The traditional reaction requires harsh conditions (high temperatures), but modern ligand-assisted protocols have made the reaction more versatile and applicable to a wider range of substrates, including aryl chlorides. wikipedia.orgorganic-chemistry.org
The presence of the amino and sulfonic acid groups on the ring would influence the electronic properties and steric environment of the chloro substituent, potentially requiring specific optimization of catalyst systems and reaction conditions for any of these transformations.
Table 3: Overview of Potential Cross-Coupling Reactions for the Chloro Substituent
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OH)₂) | C-C | Pd(0) complex + Phosphine Ligand + Base | wikipedia.orglibretexts.org |
| Heck | Alkene | C-C | Pd(0) or Pd(II) complex + Base | wikipedia.orgnih.gov |
| Buchwald-Hartwig | Amine (R₂NH) | C-N | Pd(0) complex + Phosphine Ligand + Base | wikipedia.orgorganic-chemistry.org |
| Ullmann | Alcohol, Thiol, or Amine | C-O, C-S, or C-N | Copper(I) salt + Ligand + Base | wikipedia.orgorganic-chemistry.org |
Applications As a Precursor in Advanced Organic Synthesis
Synthesis of Complex Aromatic Compounds
The primary route through which 4-Amino-6-chlorotoluene-2-sulphonic acid is used to build complex aromatic structures is via the diazotization of its amino group. This reaction, typically conducted with nitrous acid at low temperatures, converts the amino group into a highly reactive diazonium salt. This diazonium salt can then undergo a variety of coupling reactions with other aromatic compounds, such as phenols and anilines, to form larger, more complex molecules.
This process is fundamental to the synthesis of many azo dyes, where the diazo group (-N=N-) forms a bridge between two aromatic systems, creating an extended conjugated system responsible for the compound's color. researchgate.netnjit.edu The presence of the sulfonic acid group enhances the water solubility of the resulting dye, while the chlorine atom can modulate the final color and improve properties like lightfastness. chemicalbook.comresearchgate.net
Development of Functionalized Intermediates
Beyond being a primary precursor, this compound is itself a key functionalized intermediate in multi-step synthetic pathways. dynasty-chem.comvipulorganics.com In the production of dyestuffs and pigments, it is often referred to as a "diazo component," meaning its role is to be converted into the reactive diazonium intermediate that will later be coupled to form the final product. chemicalbook.comdyestuffintermediates.com
The compound's value lies in its pre-functionalized structure, which saves synthetic steps and allows for precise control over the final molecular architecture. It is a building block used in the manufacture of a range of colorants for various applications. epa.gov
Research Findings on Related Synthesis
| Precursor | Reaction Type | Product/Intermediate Class | Yield | Reference |
| p-Dichlorobenzene | Sulfonation/Nitration | Sodium-2-nitro-1,4-dichloro-benzene-6-sulfonate | 91% | njit.edu |
| Sodium-2-nitro-4-chlorophenol-6-sulfonate | Reduction (SnCl₂/HCl) | 2-amino-4-chlorophenol-6-sulfonic acid | 81% | njit.edu |
| Sodium-2-nitro-4-chlorophenol-6-sulfonate | Catalytic Hydrogenation | 2-amino-4-chlorophenol-6-sulfonic acid | 70-83% | njit.edu |
Role in the Synthesis of Specialty Chemicals
The structural motifs present in this compound are found in various classes of specialty chemicals.
While not a primary application, the functional groups on this compound give it the potential for use as a monomer or additive in the synthesis of advanced polymers. Chlorine-containing compounds are widely used as synthetic intermediates for polymers. nih.gov The amino and sulfonic acid groups could be used to incorporate specific functionalities into a polymer backbone, potentially enhancing properties such as thermal stability, flame retardancy, or affinity for dyes.
The chloro-toluidine structure is a recognized building block in the synthesis of certain agrochemicals. The closely related compound 4-Chloro-o-toluidine, which lacks the sulfonic acid group, is a known intermediate in the production of pesticides. wikipedia.org This demonstrates the importance of the 4-chloro-2-methylaniline (B164923) core in creating molecules with biological activity relevant to agriculture. The synthetic routes used for these compounds often involve leveraging the reactivity of the amino group and the specific substitution pattern on the aromatic ring.
Substituted anilines and sulfonic acids are crucial starting materials in medicinal chemistry. The synthesis of a related compound, 2-amino-4-chlorophenol-6-sulfonic acid, has been explored for its potential application in this field. njit.edu More broadly, chloro-amino aromatic precursors are vital for constructing complex heterocyclic systems that form the core of many therapeutic agents. For instance, the synthesis of 4-aminoquinazolines, a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds, often starts from precursors containing chloro and amino groups on an aromatic ring. mdpi.combldpharm.com The specific substitution pattern of this compound makes it a valuable scaffold for generating novel molecular entities for pharmaceutical research.
Green Chemistry Approaches in its Synthetic Utility
Modern chemical manufacturing places a strong emphasis on sustainability, and the synthesis and use of this compound are no exception. Research into greener chemical processes has addressed both its production and its application.
A Korean patent for a related isomer describes an efficient and environmentally friendly preparation method that minimizes wastewater and waste generation by simplifying the reaction process from four or more stages down to a more direct, two-step chlorination and sulfonation sequence. google.com This approach not only reduces environmental impact but also lowers production costs. google.com
Broader green chemistry research offers further sustainable alternatives:
Greener Chlorination: Traditional chlorination can involve harsh reagents. New methods are being developed, such as a photocatalytic process using low-cost iron and sulfur catalysts activated by blue light, which operates at room temperature and avoids many of the byproducts of conventional approaches. rice.edu
Sustainable Sulfonation: Researchers have developed a method for synthesizing aryl sulfonic acids using thiourea (B124793) dioxide as an eco-friendly sulfur dioxide source and air as a green oxidant, avoiding harsher traditional sulfonating agents. rsc.org
These advancements in sustainable chlorination and sulfonation represent a significant shift towards more environmentally benign manufacturing of important intermediates like this compound. nih.govresearchgate.net
Spectroscopic and Structural Elucidation Studies Methodological Focus
Advanced NMR Spectroscopic Analysis for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 4-Amino-6-chlorotoluene-2-sulphonic acid, both ¹H and ¹³C NMR spectroscopy would be employed.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would provide crucial information about the substitution pattern on the benzene (B151609) ring. For instance, the aromatic protons would likely appear as singlets or doublets in the downfield region (typically 6.0-8.0 ppm), with their exact chemical shifts influenced by the electronic effects of the amino, chloro, methyl, and sulphonic acid groups. The methyl group protons would be expected to appear as a singlet in the upfield region (around 2.0-2.5 ppm).
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons would provide further evidence for the substitution pattern, with carbons attached to electronegative atoms (like chlorine and the sulphonic acid group) appearing at lower field. The methyl carbon would resonate at a characteristic upfield position.
Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), could be used to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule.
Hypothetical ¹H NMR Data Table for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 7.0 - 8.0 | s, d |
| Methyl (CH₃) | 2.0 - 2.5 | s |
| Amino (NH₂) | 4.0 - 6.0 | br s |
| Sulphonic Acid (SO₃H) | 10.0 - 12.0 | br s |
Note: This table is predictive and not based on published experimental data.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₇H₈ClNO₃S), the molecular weight is 221.66 g/mol . nih.govsigmaaldrich.com
In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 221. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak. Fragmentation of the molecular ion would likely involve the loss of small molecules such as SO₂ (64 u) or SO₃ (80 u), as well as cleavage of the C-S bond. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which can confirm the elemental composition.
Predicted Mass Spectrometry Data
| Ion | m/z (predicted) |
|---|---|
| [M]⁺ | 221 |
| [M+2]⁺ | 223 |
| [M-SO₂]⁺ | 157 |
| [M-SO₃]⁺ | 141 |
Note: This table is predictive and not based on published experimental data. A predicted collision cross section for the [M+H]⁺ adduct is 140.5 Ų and for the [M-H]⁻ adduct is 143.7 Ų. ncats.io
Infrared and UV-Vis Spectroscopic Characterization
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amino (N-H), sulphonic acid (S=O and O-H), and aromatic (C-H and C=C) groups.
Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H stretch (amino) | 3300-3500 |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (methyl) | 2850-2960 |
| S=O stretch (sulphonic acid) | 1150-1250 and 1030-1080 |
| C=C stretch (aromatic) | 1450-1600 |
| C-Cl stretch | 600-800 |
Note: This table is predictive and not based on published experimental data.
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like aromatic compounds. The UV-Vis spectrum of this compound in a suitable solvent would be expected to show absorption maxima (λ_max) corresponding to π-π* transitions of the benzene ring. The positions and intensities of these absorptions are influenced by the substituents on the ring.
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic methods are essential for assessing the purity of a compound and for separating it from any impurities or byproducts from a synthesis.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water (often with an acid modifier like formic or phosphoric acid to suppress ionization) and an organic solvent such as acetonitrile (B52724) or methanol. The purity would be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. While a method for the related isomer, 2-Amino-5-chloro-4-methylbenzenesulfonic acid, has been described, specific conditions for the title compound are not available. sielc.com
Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a reaction and to get a preliminary assessment of purity. A suitable solvent system would be developed to achieve good separation between the product and any starting materials or impurities. The spots on the TLC plate can be visualized under UV light.
Theoretical and Computational Chemistry of 4 Amino 6 Chlorotoluene 2 Sulphonic Acid
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic characteristics of 4-Amino-6-chlorotoluene-2-sulphonic acid. These calculations, typically employing Density Functional Theory (DFT), provide a detailed picture of the molecule's electron distribution, which in turn governs its chemical behavior.
The electronic structure is significantly influenced by the substituent groups on the toluene (B28343) ring: the amino (-NH2), chloro (-Cl), and sulphonic acid (-SO3H) groups. The amino group is a strong electron-donating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. Conversely, the chloro and sulphonic acid groups are electron-withdrawing, with the sulphonic acid group being a particularly strong deactivator of the ring towards electrophilic attack.
Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity. For analogous aromatic compounds, such as substituted anilines, the HOMO and LUMO energies have been correlated with their toxic effects, indicating the importance of these electronic parameters in biological interactions. nih.gov
The molecular electrostatic potential (MEP) map is another valuable output of quantum chemical calculations. It visualizes the electron density distribution and allows for the prediction of sites susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (electron-rich regions) around the amino group and the oxygen atoms of the sulphonic acid group, while the hydrogen atoms of the amino group and the aromatic ring would exhibit positive potential (electron-poor regions).
Table 1: Illustrative Calculated Electronic Properties of Analogous Aromatic Compounds
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Aniline (B41778) | -5.13 | -0.13 | 5.00 |
| Chlorobenzene | -6.32 | -0.62 | 5.70 |
| Benzenesulfonic Acid | -7.10 | -1.50 | 5.60 |
Note: The values in this table are illustrative and represent typical ranges for these classes of compounds. Actual calculated values can vary based on the computational method and basis set used.
Prediction of Reactivity and Reaction Pathways
Computational methods can predict the reactivity of this compound and the likely pathways for its chemical reactions. The presence of multiple functional groups with differing electronic effects makes predicting its reactivity complex.
The amino group activates the ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. However, the strong electron-withdrawing nature of the sulphonic acid and chloro groups deactivates the ring, making such reactions less favorable than in aniline itself. The steric hindrance from the bulky sulphonic acid group also plays a significant role in directing the regioselectivity of reactions.
Computational studies on the sulfonation of toluene have shown that the reaction proceeds through the formation of intermediate complexes, and the stability of these intermediates determines the final product distribution. mdpi.com Similar mechanistic investigations can be applied to predict the outcomes of reactions involving this compound. For instance, in reactions like diazotization of the amino group, followed by coupling reactions, computational models can help in understanding the reaction mechanism and predicting the properties of the resulting azo dyes.
Reactivity indices, such as Fukui functions, can be calculated to provide a quantitative measure of the local reactivity at different atomic sites within the molecule. These indices help in identifying the most probable sites for electrophilic, nucleophilic, and radical attack.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are crucial for its interactions with other molecules. Conformational analysis aims to identify the most stable spatial arrangements of the atoms in the molecule. This is particularly important for the sulphonic acid group, which can rotate around the C-S bond.
MD simulations are also valuable for studying the interactions of this compound with biological macromolecules, such as enzymes or receptors. nih.gov By simulating the docking of the molecule into the active site of a protein, researchers can predict binding affinities and modes of interaction, which is crucial for drug design and toxicology studies.
Table 2: Torsional Angles of Interest in Conformational Analysis
| Torsional Angle | Description | Predicted Stable Conformations |
| C1-C2-S-O | Rotation of the sulphonic acid group | Likely staggered conformations to minimize steric hindrance |
| C3-C4-N-H | Rotation of the amino group | Planar or near-planar with respect to the aromatic ring |
Structure-Reactivity Relationship Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity or a physical property. For this compound and its analogs, QSAR models can be developed to predict properties such as toxicity, biodegradability, or dyeing efficiency.
The development of a QSAR model involves calculating a set of molecular descriptors that quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., Hammett constants, HOMO/LUMO energies). nih.gov These descriptors are then used to build a mathematical equation that relates them to the activity of interest.
For substituted anilines, QSAR studies have successfully correlated their cytotoxicity with parameters like logP and electronic effects. nih.gov Similarly, for aromatic sulfonamides, QSAR models have been used to predict their inhibitory activity against enzymes like carbonic anhydrase. nih.gov These studies provide a framework for developing similar predictive models for the properties of this compound and its derivatives.
Table 3: Common Descriptors Used in QSAR Modeling of Aromatic Compounds
| Descriptor Type | Examples | Relevance |
| Electronic | Hammett constants, HOMO/LUMO energies, Dipole moment | Describes the electronic distribution and reactivity |
| Steric | Molar refractivity, van der Waals volume | Quantifies the size and shape of the molecule |
| Hydrophobic | LogP (octanol-water partition coefficient) | Measures the lipophilicity of the molecule |
| Topological | Connectivity indices, Wiener index | Describes the branching and connectivity of the molecule |
Development of Predictive Models for Analogous Compounds
The insights gained from the theoretical and computational studies of this compound can be leveraged to develop predictive models for a broader range of analogous compounds. By systematically varying the substituents on the aromatic ring, it is possible to create a library of virtual compounds and predict their properties using the established QSAR models or other computational approaches.
These predictive models can significantly accelerate the design and discovery of new compounds with desired properties, while reducing the need for extensive experimental synthesis and testing. For example, in the field of dye chemistry, such models could be used to predict the color, fastness, and environmental impact of new azo dyes derived from substituted anilines and toluenesulfonic acids.
Furthermore, computational models can be developed to predict the synthetic accessibility of these analogous compounds, helping chemists to identify promising targets that can be synthesized efficiently. By combining predictive models for both properties and synthesis, the process of developing new functional molecules can be made more rational and cost-effective.
Environmental Chemistry and Remediation Research Chemical Engineering Principles
Environmental Fate and Transformation Pathways in Aquatic Systems
The environmental fate of sulfonated aromatic amines like 4-Amino-6-chlorotoluene-2-sulphonic acid in aquatic environments is of considerable concern. Generally, these compounds are resistant to natural attenuation processes. Their high water solubility, conferred by the sulfonic acid group, means they are likely to remain in the aqueous phase rather than partitioning to sediment. openochem.org
Transformation in aquatic systems can occur through several pathways, although often at slow rates.
Hydrolysis: The sulfonate group on an aromatic ring is generally stable and resistant to hydrolysis under typical environmental pH conditions. However, studies on related sulfonate esters and sulfonamides suggest that hydrolysis can occur, though often under specific conditions not always present in the natural environment. rsc.orgacs.org
Photolysis: Direct photolysis, or degradation by sunlight, is a potential transformation pathway for aromatic compounds. However, research on a structurally similar compound, 4-amino-6-chlorobenzene-1,3-disulfonamide (ABSA), indicated that its degradation by direct photolysis was very limited. researchgate.net This suggests that the aromatic ring and its substituents in this class of compounds possess considerable stability against photolytic degradation without a catalyst.
Given their general resistance to both biological and chemical degradation, sulfonated aromatic amines are considered persistent pollutants, necessitating active remediation strategies for their removal from wastewater. nih.gov
Adsorption and Separation Methodologies from Aqueous Matrices
Adsorption using ion-exchange resins is an effective and economical process for removing charged organic pollutants like sulfonated acids from wastewater. besjournal.com This method is advantageous due to its simple design, ease of operation, and the potential for resin regeneration. Research into the adsorption of a structural isomer, 5-Amino-2-chlorotoluene-4-sulfonic acid (CLT acid), provides significant insight into the probable behavior of this compound.
Studies have demonstrated the efficacy of weakly basic anion exchange resins for the removal of CLT acid from aqueous solutions. besjournal.com A study utilizing the D301R resin, a weakly basic anion exchanger, found it to be highly effective for removing both CLT acid and hydrochloric acid from wastewater. besjournal.combesjournal.com
The mechanism of adsorption onto such a resin is twofold. The primary mechanism is ion exchange, where the protonated amine groups of the resin interact with the negatively charged sulfonate group (–SO₃⁻) of the acid. Additionally, physical adsorption (van der Waals forces) between the aromatic ring of the adsorbate and the resin's polymer matrix contributes to the removal process. The weakly basic nature of the resin allows for effective adsorption and makes regeneration feasible. besjournal.com
The efficiency and nature of the adsorption process can be described by kinetic and isotherm models. For the adsorption of the isomer CLT acid onto D301R resin, the process was found to be relatively rapid initially, with approximately 60% of the total adsorption occurring within the first two hours, reaching equilibrium in about seven hours. besjournal.com
Adsorption Kinetics: The study determined that the adsorption process is best described by a first-order kinetics model. besjournal.comresearchgate.net This indicates that the rate of adsorption is directly proportional to the number of available active sites on the resin.
Adsorption Isotherms: The equilibrium relationship between the concentration of the acid in the solution and the amount adsorbed on the resin was found to follow the Langmuir isotherm model. besjournal.combesjournal.com The Langmuir model assumes a monolayer adsorption onto a surface with a finite number of identical sites. The adsorptive affinity for CLT acid was found to be significantly higher than for hydrochloric acid, indicating that the resin can selectively remove the target organic acid, allowing for potential separation. besjournal.com
| Compound | Temperature (K) | Langmuir Constant Qm (mg/g) | Langmuir Constant KL (L/mg) |
|---|---|---|---|
| 5-Amino-2-chlorotoluene-4-sulfonic acid (CLT) | 293 | 344.8 | 0.188 |
| 303 | 357.1 | 0.251 | |
| 313 | 370.4 | 0.322 |
Data sourced from a study on the isomer 5-Amino-2-chlorotoluene-4-sulfonic acid. besjournal.com
Thermodynamic parameters, including the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), provide insight into the spontaneity and nature of the adsorption process. These values were calculated for the adsorption of the isomer CLT acid onto D301R resin.
The negative values of ΔG° at all tested temperatures indicate that the adsorption process is spontaneous. The positive value of ΔH° reveals that the adsorption is an endothermic process, meaning it is favored by an increase in temperature. The positive ΔS° value suggests an increase in randomness at the solid-liquid interface during adsorption, which is a driving force for the process.
| Temperature (K) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
|---|---|---|---|
| 293 | -23.73 | 14.11 | 129.1 |
| 303 | -25.02 | ||
| 313 | -26.31 |
Data sourced from a study on the isomer 5-Amino-2-chlorotoluene-4-sulfonic acid. besjournal.com
Advanced Oxidation Processes for Degradation
Advanced Oxidation Processes (AOPs) are highly effective for the degradation of recalcitrant organic pollutants like chlorinated and sulfonated aromatic compounds. nih.gov These methods rely on the generation of highly reactive species, primarily the hydroxyl radical (•OH), which can non-selectively attack and mineralize a wide range of organic molecules. nih.govacs.org
Fenton Process: The Fenton reaction (Fe²⁺ + H₂O₂) is a prominent AOP used for treating industrial wastewater. It generates hydroxyl radicals that can effectively degrade chlorinated aromatic pollutants. nih.gov The efficiency of the Fenton process is influenced by factors such as pH (typically optimal around pH 3), temperature, and the dosage of iron and hydrogen peroxide. nih.govresearchgate.net For chlorinated compounds, the process can lead to extensive dechlorination and mineralization into low-molecular-weight carboxylic acids, and ultimately CO₂ and H₂O. nih.govresearchgate.net
Ozonation: Ozonation, particularly when catalyzed by activated carbon, is another powerful AOP for degrading sulfonated aromatic compounds. uni.lu The process involves a complex mechanism of direct ozone reactions and the generation of free radicals, leading to the breakdown of the aromatic structure. uni.lu
Photocatalysis: Photocatalytic degradation using semiconductors like titanium dioxide (TiO₂) has shown great potential for mineralizing persistent organic pollutants. researchgate.net When irradiated with UV light, TiO₂ generates electron-hole pairs that react with water and oxygen to produce hydroxyl radicals, leading to the degradation of the target compound.
Biological Degradation Mechanisms and Microbial Interactions
Sulfonated aromatic amines are generally resistant to biodegradation by microorganisms found in conventional wastewater treatment plants. nih.gov The presence of both the sulfonate group and chlorine atom tends to increase the recalcitrance of the molecule.
However, specialized bacterial communities have been shown to degrade similar compounds. Research on 6-aminonaphthalene-2-sulfonic acid demonstrated that its complete degradation could be achieved by a mutualistic bacterial consortium. researchgate.netnih.gov In this consortium, one bacterial strain (a Pseudomonas species) initiated the degradation by attacking the naphthalene (B1677914) ring to produce an intermediate (5-aminosalicylate), which was then completely mineralized by a second strain. nih.gov
This suggests that the biological degradation of this compound, if feasible, would likely require:
Specialized Microorganisms: Acclimated microbial consortia capable of initiating the attack on the substituted toluene (B28343) ring.
Specific Environmental Conditions: The initial breakdown of such compounds often occurs under aerobic conditions, where oxygenases can cleave the aromatic ring. researchgate.net
Co-metabolism or Mutualism: The complete mineralization may depend on the synergistic action of multiple microbial species, where intermediates produced by one organism are utilized as a substrate by another. nih.govnih.gov
The enzymatic treatment using peroxidases has also been shown to effectively remove sulfonated aromatic amines by catalyzing their oxidative polymerization, rendering them insoluble and removable from water. nih.gov
Analytical Method Development for Environmental Monitoring
The detection and quantification of this compound in environmental matrices present analytical challenges due to its chemical properties. As a sulfonated aromatic amine, the compound is polar, possesses low volatility, and may not have a strong chromophore for straightforward UV detection. azolifesciences.com Consequently, the development of robust and sensitive analytical methods is crucial for effective environmental monitoring. Research in this area focuses on advanced chromatographic and spectroscopic techniques capable of separating the analyte from complex sample matrices and providing accurate identification.
Method development for compounds like this compound typically revolves around hyphenated analytical techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry. researchgate.net The choice of method is heavily influenced by the sample matrix (e.g., wastewater, soil, sediment) and the required selectivity.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of polar and non-volatile compounds such as sulfonated aromatic amines. azolifesciences.comnih.gov
Reversed-Phase HPLC (RP-HPLC): This is a commonly employed method for the analysis of aromatic amines. azolifesciences.com The stationary phase is non-polar, while a polar mobile phase is used. For highly polar analytes like this compound, modifications to the mobile phase, such as the addition of ion-pairing reagents or buffers, may be necessary to achieve adequate retention and separation.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative to RP-HPLC that is well-suited for very polar compounds. azolifesciences.com It utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent and a small amount of aqueous solvent, which facilitates the retention of hydrophilic analytes. azolifesciences.com
Ion-Exchange Chromatography (IEC): Given the presence of the sulfonic acid group, which is ionized over a wide pH range, IEC can be a highly effective separation technique. azolifesciences.com The stationary phase contains ionic functional groups that interact with the charged analyte, allowing for separation based on ionic interactions.
Gas Chromatography (GC) is generally less suitable for the direct analysis of non-volatile and thermally labile compounds like this compound. azolifesciences.com However, GC coupled with mass spectrometry (GC-MS) can be used following a derivatization step. Derivatization converts the polar analyte into a more volatile and thermally stable derivative. Another approach is pyrolysis-GC/MS, where the sample is heated to a high temperature to break it down into smaller, volatile fragments that are characteristic of the original molecule. nih.govresearchgate.net Studies have shown that pyrolysis of sulfonated aromatic amines can yield identifiable products like aniline (B41778) and aminonaphthalene. nih.govresearchgate.net
Spectroscopic Detection
Coupling chromatographic separation with a detector is essential for identification and quantification.
Mass Spectrometry (MS): When linked with liquid chromatography (LC-MS or LC-MS/MS), mass spectrometry provides high selectivity and sensitivity, enabling the confirmation of the analyte's identity based on its mass-to-charge ratio and fragmentation patterns. researchgate.netnih.gov LC-MS/MS methods have been successfully developed for a wide range of primary aromatic amines in environmental and biological samples. nih.gov
UV-Vis Spectroscopy: HPLC systems are often equipped with a Diode Array Detector (DAD) or a variable wavelength UV-Vis detector. While potentially less selective than MS, UV-Vis can be a cost-effective detection method if the analyte has sufficient absorbance at a specific wavelength and the sample matrix is relatively clean.
Sample Preparation
Developing an effective analytical method also involves optimizing the sample preparation stage to extract and concentrate the analyte from the environmental sample and remove interfering substances. For water samples, solid-phase extraction (SPE) is a common technique. The choice of SPE sorbent is critical and depends on the analyte's properties. For a sulfonated aromatic amine, a mixed-mode sorbent with both reversed-phase and ion-exchange properties could be effective. For soil and sediment samples, techniques like pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) followed by a clean-up step like SPE are often employed.
Historical Context and Evolution of Research on Chlorotoluene Sulfonic Acids
Early Synthetic Investigations
The journey into the synthesis of compounds like 4-Amino-6-chlorotoluene-2-sulphonic acid began with foundational discoveries in the 19th century. The discovery of chlorosulfonic acid in 1854 was a significant milestone, providing a powerful and versatile reagent for sulfonation. pageplace.de Early synthetic routes to chlorotoluene sulfonic acids were often multi-stage processes. For instance, the traditional synthesis of a related isomer, 3-amino-6-chlorotoluene-4-sulfonic acid, involved four or more chemical reaction steps. google.com These early methods were characterized by their length, considerable cost, and significant generation of waste, which posed both economic and environmental challenges. google.com
The initial investigations focused on the fundamental reactions of chlorination and sulfonation of toluene (B28343) and its derivatives. The direct sulfonation of aromatic compounds using agents like sulfuric acid was a common practice. However, controlling the regioselectivity—the specific position of the sulfonic acid group on the aromatic ring—was a significant challenge, often leading to mixtures of isomers that were difficult to separate. Similarly, the chlorination of toluene could yield various isomers of chlorotoluene, which would then need to be separated before subsequent sulfonation. The characterization and differentiation of these closely related isomers were also a considerable analytical challenge for early researchers. researchgate.net
Evolution of Industrial Production Processes and Academic Advancements
The inefficiencies of early synthetic methods drove the evolution of industrial production processes towards more streamlined and environmentally benign approaches. A key objective has been to reduce the number of reaction steps, minimize waste, and improve yield and purity. A notable advancement in this area is the development of sequential, one-pot, or two-step processes that combine chlorination and sulfonation. For example, a modern process for preparing an isomer of the target compound starts with toluidine, which undergoes a sequential chlorination and sulfonation. google.com This simplified process can achieve high yields (over 90%) while significantly reducing the generation of wastewater and other waste products, making it more cost-effective and environmentally friendly. google.com
Academic advancements have played a crucial role in this evolution. Research into novel catalytic systems has been particularly impactful. For instance, the use of ionic liquids as catalysts for the chlorination of toluene has shown promise for selectively producing specific isomers like o-chlorotoluene. mdpi.com These catalysts can offer high conversion rates and can be recycled, adding to the sustainability of the process. mdpi.com Furthermore, the development of solid acid catalysts, such as sulfonic acid groups bonded to inorganic supports like mesoporous silica (B1680970) (e.g., SBA-15), represents a significant leap forward. researchgate.netbeilstein-journals.org These heterogeneous catalysts are often more stable, reusable, and less corrosive than traditional mineral acids, addressing many of the drawbacks of older industrial methods. beilstein-journals.org
The table below provides a comparative overview of traditional versus modern synthetic approaches for chlorotoluene sulfonic acids.
| Feature | Traditional Synthesis | Modern Synthesis |
| Number of Steps | Often 4 or more google.com | Typically 1-2 sequential steps google.com |
| Starting Materials | Toluene, chlorotoluene | Toluidine, Toluene google.commdpi.com |
| Catalysts | Traditional mineral acids, metal halides | Ionic liquids, solid acid catalysts mdpi.comresearchgate.netbeilstein-journals.org |
| Yield | Often lower due to multiple steps | High (e.g., >90%) google.com |
| Waste Generation | High volume of wastewater and by-products google.com | Minimized waste streams google.com |
| Environmental Impact | High | Reduced, more eco-friendly google.combeilstein-journals.org |
Key Discoveries and Methodological Breakthroughs
The field has been marked by several key discoveries and methodological breakthroughs that have refined the synthesis of chlorotoluene sulfonic acids. One significant development has been the move towards catalyst-free reactions under specific conditions. For example, an improved process for preparing 2-chloro-4-toluenesulfonic acid was discovered that involves the reaction of 4-toluenesulfonic acid with chlorine in water or concentrated hydrochloric acid without the need for a catalyst. google.com This was unexpected, as prior art consistently taught the necessity of a catalyst for this reaction. google.com The elimination of the catalyst not only simplifies the process but also avoids contamination of the final product. google.com
Another major breakthrough is the development of novel and highly efficient reagents for specific chemical transformations. The synthesis of sulfonyl chlorides from sulfonic acids, a common step in producing derivatives, has been significantly improved by the use of reagents like 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC). organic-chemistry.org This method allows for the conversion to be carried out under mild, solvent-free conditions at room temperature with short reaction times and high efficiency, offering a practical and environmentally friendly alternative to traditional methods that often require harsh conditions. organic-chemistry.org
The application of advanced materials continues to push the boundaries of what is possible. The use of Brønsted acidic ionic liquids to generate sulfuric acid in situ for the sulfonation of aromatic compounds under mild aqueous conditions is a prime example of such innovation. organic-chemistry.org These advanced methodologies, summarized in the table below, highlight the ongoing quest for greater efficiency, selectivity, and sustainability in the synthesis of specialty chemicals like this compound.
| Breakthrough | Description | Key Advantage(s) |
| Catalyst-Free Chlorination | Reaction of 4-toluenesulfonic acid with chlorine in an aqueous medium without a catalyst. google.com | Simplifies process, avoids product contamination with catalyst residues. google.com |
| Advanced Chlorinating Agents (TAPC) | Use of TAPC for converting sulfonic acids to sulfonyl chlorides. organic-chemistry.org | Mild, solvent-free conditions, high efficiency, short reaction times. organic-chemistry.org |
| Ionic Liquid Catalysis | Use of ionic liquids for selective chlorination of toluene or in-situ acid generation for sulfonation. mdpi.comorganic-chemistry.org | High selectivity, catalyst recyclability, mild reaction conditions. mdpi.comorganic-chemistry.org |
| Solid Acid Catalysts | Sulfonic acid groups supported on inorganic materials like silica. researchgate.netbeilstein-journals.org | Reusable, reduced corrosion, environmentally friendly. beilstein-journals.org |
Future Research Perspectives and Emerging Areas
Exploration of Novel Synthetic Routes
Traditional synthesis of sulfonated aromatic amines often involves multi-step processes with harsh conditions. Future research is geared towards developing more elegant and sustainable synthetic pathways.
Biocatalysis : The use of enzymes or whole-cell catalysts presents a green alternative for synthesizing complex molecules. nih.gov Research into enzymes like peroxidases, which can catalyze the oxidative polymerization of sulfonated aromatic amines, suggests potential for biocatalytic routes. nih.gov Future studies could identify or engineer specific enzymes for the regioselective amination or sulfonation of chlorotoluene precursors, significantly reducing by-product formation and environmental impact.
Flow Chemistry : Continuous flow reactors offer superior control over reaction parameters such as temperature and pressure, leading to higher yields, improved safety, and easier scalability. Adapting the synthesis of 4-Amino-6-chlorotoluene-2-sulphonic acid to a flow process could overcome the limitations of batch processing, which is common in industrial production. longdom.org
Green Solvents : Moving away from hazardous organic solvents towards greener alternatives like water or ionic liquids is a key research goal. nih.govnih.gov Developing synthetic routes that are efficient in these benign media would substantially improve the environmental profile of the production process. nih.gov
Table 1: Comparison of Synthetic Routes for Sulfonated Aromatic Amines
| Synthetic Approach | Traditional Method | Emerging Novel Route |
| Description | Multi-step batch process involving chlorination, nitration, reduction, and sulfonation. | Single-pot or tandem reactions using biocatalysts or advanced chemical catalysts in continuous flow systems. nih.govlongdom.org |
| Catalysts | Often uses stoichiometric inorganic acids and metal catalysts. | Highly selective enzymes, reusable nanocatalysts, or phase-transfer catalysts. nih.govlongdom.org |
| Solvents | Typically involves volatile and hazardous organic solvents. | Water, supercritical fluids, or recyclable ionic liquids. nih.govnih.gov |
| Sustainability | Generates significant waste streams and has a high energy consumption. | Aims for minimal waste (high atom economy), lower energy input, and use of renewable resources. researchgate.net |
Development of Advanced Catalytic Systems
Catalysis is central to improving the efficiency and selectivity of chemical synthesis. Future research will focus on designing sophisticated catalysts tailored for the production of this compound and related compounds.
Nanocatalysts : Nanostructured catalysts, including magnetic nanocatalysts, offer high surface area and unique reactivity, leading to enhanced catalytic performance. longdom.orgacs.org Their key advantage is the ease of separation and recyclability, which aligns with the principles of green chemistry. longdom.orgrsc.org Research could focus on developing nanocatalysts for direct C-H activation and functionalization of the toluene (B28343) ring, bypassing multiple pre-functionalization steps.
Phase-Transfer Catalysis (PTC) : PTC is a powerful technique for reactions involving reactants in immiscible phases (e.g., aqueous and organic), which is common in the synthesis of dye intermediates. ijirset.comwikipedia.orgslideshare.net By facilitating the transfer of reactive species across the phase boundary, PTC can accelerate reaction rates and improve yields. ijirset.comcrdeepjournal.org Future work could involve designing novel and more efficient phase-transfer catalysts, such as specialized quaternary ammonium (B1175870) or phosphonium (B103445) salts, for the sulfonation or amination steps. wikipedia.org
Solid Acid Catalysts : Replacing corrosive liquid acids like sulfuric acid with reusable solid acid catalysts is a major area of interest. nih.gov Materials like sulfonated silica (B1680970) or functionalized polymers can provide acidic sites for reactions like sulfonation, while being easily separable from the reaction mixture, thereby simplifying workup and reducing waste. nih.govresearchgate.net
Table 2: Advanced Catalytic Systems and Their Potential
| Catalyst Type | Description | Key Advantages for Synthesis |
| Nanocatalysts | Catalytic materials with dimensions on the nanoscale (1-100 nm), often with magnetic or core-shell structures. longdom.org | High activity and selectivity, excellent reusability (especially magnetic variants), potential for novel reactivity. longdom.orgrsc.org |
| Phase-Transfer Catalysts | Agents that transfer a reactant from one phase to another where the reaction occurs. ijirset.comwikipedia.org | Increased reaction rates, higher yields, use of inexpensive inorganic reagents, reduced need for organic solvents. ijirset.comcrdeepjournal.org |
| Biocatalysts | Enzymes or whole microorganisms used to catalyze specific chemical transformations. nih.gov | High chemo-, regio-, and stereoselectivity; operates under mild conditions (temperature, pH); environmentally benign. |
| Solid Acid Catalysts | Heterogeneous materials with acidic functional groups (e.g., -SO3H) on their surface. nih.gov | Non-corrosive, easily separable and reusable, minimizes acidic waste streams. nih.govresearchgate.net |
Integration into Emerging Chemical Technologies
While this compound is a known dye intermediate, its unique structure—featuring amino, chloro, and sulphonic acid groups on an aromatic ring—makes it a candidate for advanced applications.
High-Performance Polymers : The compound can serve as a functional monomer for the synthesis of sulfonated aromatic polymers. researchgate.net These polymers are investigated for a range of high-tech applications, most notably as proton-exchange membranes (PEMs) in fuel cells, due to their proton conductivity and thermal stability. researchgate.netresearchgate.netfrontiersin.orguniroma2.it Research would involve polymerizing this amine with other monomers to create copolymers with tailored properties like controlled water uptake, high proton conductivity, and robust mechanical strength. uniroma2.it
Advanced Materials : The sulfonic acid group can impart hydrophilicity and ion-exchange capabilities, while the aromatic amine and chloro groups provide sites for further chemical modification. researchgate.net This opens possibilities for creating specialized materials for water purification (ion-exchange resins), sensors, or as additives to improve the properties of other polymers. researchgate.netresearchgate.net
Organic Electronics : Aromatic amines are a class of compounds often explored in the field of organic electronics for their charge-transport properties. While a long shot, fundamental research could explore the electronic properties of polymers or derivatives of this compound for potential use in organic semiconductors or conductive materials.
Interdisciplinary Research Opportunities
The full potential of this compound can be unlocked through collaboration across different scientific disciplines.
Materials Science : Collaboration between synthetic chemists and materials scientists is crucial for designing and fabricating novel sulfonated polymers for applications like fuel cells or filtration membranes. frontiersin.orgosti.gov Materials scientists can characterize the mechanical, thermal, and conductive properties of new polymers derived from this compound.
Computational Chemistry : Theoretical studies using methods like Density Functional Theory (DFT) can provide deep insights into the compound's reactivity, reaction mechanisms, and the photophysical properties of its derivatives. mdpi.com This computational approach can predict the properties of new materials before their synthesis, guiding experimental efforts and accelerating the discovery process.
Environmental Science : As with any industrial chemical, understanding its environmental fate is critical. Interdisciplinary research involving environmental chemists and microbiologists could study the biodegradability of the compound and materials derived from it. Studies on the enzymatic treatment of sulfonated aromatic amines show that this is an active area of research. nih.govnih.gov
Q & A
Q. What are the standard synthetic routes for 4-amino-6-chlorotoluene-2-sulphonic acid?
The synthesis involves sulfonation of 3-chloro-4-methylbenzeneamine hydrogensulfate at 195°C under vacuum, yielding the product with high purity. Industrial methods employ concentrated sulfuric acid or oleum under controlled conditions (e.g., temperature, stoichiometry) to minimize side reactions. Analytical techniques like HPLC and NMR are critical for verifying purity and structural integrity .
Q. How can the compound’s structure be confirmed experimentally?
Key methods include:
- NMR spectroscopy : To confirm substituent positions (e.g., aromatic proton splitting patterns).
- Mass spectrometry : For molecular weight verification (221.66 g/mol) .
- Elemental analysis : To validate the molecular formula (C₇H₈ClNO₃S). Discrepancies in CAS numbers (e.g., 88-51-7 vs. 6387-27-5) may arise from positional isomerism, requiring careful spectral differentiation .
Q. What are the primary chemical reactions of this compound?
The compound undergoes:
- Oxidation : Using KMnO₄ or CrO₃ to form sulfonyl chlorides.
- Reduction : With Fe/HCl to modify nitro or amino groups.
- Electrophilic substitution : Introducing halogens or sulfonamide groups via SO₃ or fuming H₂SO₄ .
Advanced Research Questions
Q. How can sulfonation conditions be optimized to minimize by-products?
Optimization strategies include:
- Temperature modulation : Lower temperatures (160–180°C) reduce side-product formation but extend reaction time.
- Catalyst screening : Transition metals or ionic liquids may enhance regioselectivity.
- In situ monitoring : Real-time HPLC or FTIR tracks intermediate stability and product yield .
Q. What contradictions exist in cytotoxicity data, and how can they be resolved?
In vitro studies report variable IC₅₀ values due to:
- Solvent effects : DMSO vs. aqueous buffers alter bioavailability.
- Cell line specificity : Murine models (e.g., Ehrlich ascites) show higher sensitivity than human lines.
Resolution requires standardized protocols (e.g., ISO 10993-5) and comparative dose-response assays across models .
Q. How can AI-driven retrosynthesis tools improve synthetic planning?
AI models (e.g., Reaxys, Pistachio) predict feasible routes by:
- Template relevance scoring : Prioritizing high-yield reactions (e.g., sulfonation vs. amination).
- Precursor plausibility : Filtering intermediates with commercial availability.
Example: A one-step synthesis pathway using 3-chloro-4-methylbenzeneamine hydrogensulfate achieved 85% yield in silico .
Q. What role does substituent positioning play in biological activity?
Positional isomers (e.g., 4-amino-6-chloro vs. 2-amino-6-chloro derivatives) exhibit distinct interactions:
- Enzyme inhibition : The 4-amino group enhances H-bonding with trypsin-like proteases.
- Toxicity : Chlorine at position 6 increases metabolic stability but may elevate hepatotoxicity. Molecular docking studies are recommended to validate binding modes .
Methodological Considerations
Q. Handling Data Contradictions in Reaction Yields
| Factor | Impact | Mitigation |
|---|---|---|
| Impurity in starting material | Reduces yield by 15–20% | Purify via recrystallization or column chromatography. |
| Oxygen exposure during sulfonation | Promotes over-oxidation | Use inert atmosphere (N₂/Ar). |
Q. Analytical Workflow for Purity Assessment
Initial screening : TLC (Rf = 0.3 in ethyl acetate/hexane 1:1).
Quantitative analysis : HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient).
Structural confirmation : ¹H/¹³C NMR (D₂O, δ 7.2–7.8 ppm for aromatic protons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
